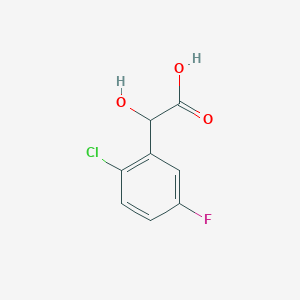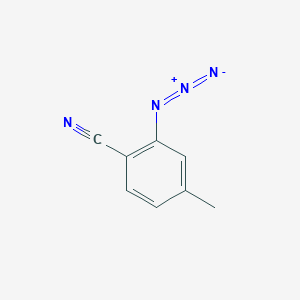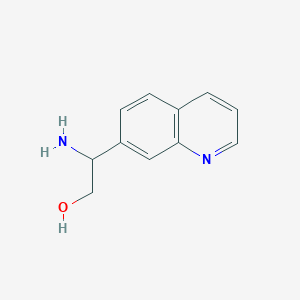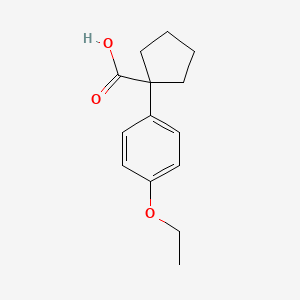
4-(3,5-Dimethylphenyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylphenyl)butanal is an organic compound with the molecular formula C12H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which is further substituted with a 3,5-dimethylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3,5-Dimethylphenyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)butanal undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acid (4-(3,5-Dimethylphenyl)butanoic acid)
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents
Products: Corresponding alcohol (4-(3,5-Dimethylphenyl)butanol)
-
Substitution
Reagents: Various nucleophiles (e.g., Grignard reagents)
Conditions: Anhydrous conditions, inert atmosphere
Products: Substituted derivatives
Scientific Research Applications
4-(3,5-Dimethylphenyl)butanal finds applications in several scientific research areas:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
-
Medicine
- Explored for its potential use in drug development and pharmaceutical formulations.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)butanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical processes. The compound’s reactivity towards nucleophiles and electrophiles makes it a versatile building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylphenyl)butanoic acid: The oxidized form of 4-(3,5-Dimethylphenyl)butanal.
4-(3,5-Dimethylphenyl)butanol: The reduced form of this compound.
3,5-Dimethylbenzaldehyde: A structurally related aldehyde with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This dual nature imparts distinct reactivity and makes it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h6-9H,3-5H2,1-2H3 |
InChI Key |
KKVFNKULMUVKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)






![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)

